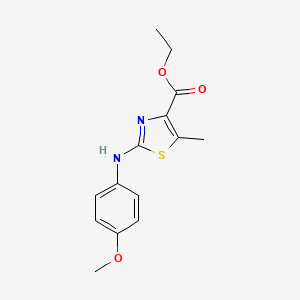
3-Amino-1-Boc-3-methylpiperidine hemioxalate
Vue d'ensemble
Description
3-Amino-1-Boc-3-methylpiperidine hemioxalate is a compound with the chemical formula C14H24N2O5 . It has a molecular weight of 518.65 . The IUPAC name for this compound is tert-butyl 3-amino-3-methylpiperidine-1-carboxylate hemioxalate .
Molecular Structure Analysis
The InChI code for this compound is 1S/2C11H22N2O2.C2H2O4/c21-10 (2,3)15-9 (14)13-7-5-6-11 (4,12)8-13;3-1 (4)2 (5)6/h25-8,12H2,1-4H3; (H,3,4) (H,5,6) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 518.65 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique
Synthesis and Polymer Chemistry
- Methacrylate Polymers with Amino Acid Moieties : Kumar, Roy, and De (2012) discussed the controlled synthesis of methacrylate polymers containing amino acid-based chiral monomers, including Boc-protected amino acids. These polymers exhibit pH responsiveness and potential for drug delivery applications due to their primary amine moiety at the side chain after deprotection of the Boc group (Kumar, Roy, & De, 2012).
Synthesis of Amino Acid Derivatives
- Synthesis of Mesityl-Substituted Amino Acids : Medina et al. (2000) synthesized N-Boc-protected amino acids substituted with a mesityl group, demonstrating the transformation of 3-mesityloxirane-2-methanol into various N-Boc-protected amino acids. These compounds showed strong rotational restriction, indicating their potential for further chemical modifications (Medina et al., 2000).
Application in Peptide Synthesis
- Use in Peptide Synthesis : Sakakibara et al. (1965) highlighted the use of Boc-protected amino acids, like 3-methyl-3-pentoxycarbonylamino acids, in peptide synthesis. They emphasized the ease of introducing and cleaving the Boc group, making it useful in synthesizing complex peptides (Sakakibara et al., 1965).
Biocatalysis and Chiral Molecules
- Enantioselective Synthesis with ω-Transaminases : Petri, Colonna, and Piccolo (2019) described the synthesis of enantiomers of 3-amino-1-Boc-piperidine using ω-transaminases. This method allows for the production of chiral N-heterocyclic molecules, important in pharmacological applications (Petri, Colonna, & Piccolo, 2019).
Drug Design and Pharmaceutical Research
- Palladium-Catalyzed Arylation in Pharmaceutical Research : Millet and Baudoin (2015) explored the use of 3-arylpiperidines, synthesized through palladium-catalyzed migrative Negishi coupling of N-Boc-piperidines, as building blocks in pharmaceutical research (Millet & Baudoin, 2015).
Antimicrobial Agents
- Antimicrobial Polymethacrylate Derivatives : Kuroda and DeGrado (2005) investigated cationic amphiphilic polymethacrylate derivatives, prepared from N-(tert-butoxycarbonyl)aminoethyl methacrylate, for their antimicrobial activities. These derivatives showcased potential as antimicrobial agents (Kuroda & DeGrado, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-amino-3-methylpiperidine-1-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H22N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13;3-1(4)2(5)6/h2*5-8,12H2,1-4H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCPRKDOABNMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)N.CC1(CCCN(C1)C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1408423.png)
![{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1408424.png)
![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1408426.png)










